3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one
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Overview
Description
3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a nitro group, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable electrophile.
Introduction of the Nitro Group: Nitration of the benzoxazinone core is carried out using a nitrating agent such as nitric acid or a nitrate salt.
Formation of the Conjugated Diene System: The conjugated diene system can be introduced through a series of aldol condensation reactions, followed by dehydration to form the diene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzoxazinone core or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The conjugated diene system can also participate in electron transfer reactions, affecting cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- **3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one shares similarities with other benzoxazinone derivatives and conjugated diene compounds.
Examples: this compound, this compound.
Uniqueness
- The presence of both a nitro group and a conjugated diene system in the same molecule is relatively rare, making this compound unique.
- Its potential for diverse chemical reactions and applications in various fields further highlights its uniqueness.
Properties
IUPAC Name |
3-[(1Z,3Z)-2-hydroxy-4-phenylbuta-1,3-dienyl]-7-nitro-1,4-benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-14(8-6-12-4-2-1-3-5-12)11-16-18(22)25-17-10-13(20(23)24)7-9-15(17)19-16/h1-11,21H/b8-6-,14-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPASNLWYLQWLD-ZYCNLYSJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=C\C2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)\O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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